molecular formula C7H14O3Si B8709589 2-Trimethoxysilyl-1,3-butadiene CAS No. 93830-52-5

2-Trimethoxysilyl-1,3-butadiene

Cat. No.: B8709589
CAS No.: 93830-52-5
M. Wt: 174.27 g/mol
InChI Key: HWCCZVRBWGLIGI-UHFFFAOYSA-N
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Description

2-Trimethoxysilyl-1,3-butadiene (TMOSB) is a functionalized diene monomer characterized by a trimethoxysilyl (-Si(OCH₃)₃) substituent at the 2-position of the 1,3-butadiene backbone. This modification imparts unique reactivity and compatibility with silicon-based materials, making TMOSB valuable in polymer chemistry, particularly in living anionic polymerization processes . The trimethoxysilyl group enhances hydrophobicity and enables crosslinking in polydiene rubbers, improving thermal stability and mechanical properties in materials like modified asphalt or specialty elastomers . TMOSB is commercially available and often compared to other silylated or substituted 1,3-butadiene derivatives for its balance of steric bulk, electronic effects, and hydrolytic stability .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-Trimethoxysilyl-1,3-butadiene, and how can purity be validated?

  • Methodological Answer : The compound can be synthesized via transition-metal-catalyzed coupling reactions or hydrosilylation of 1,3-butadiene derivatives. For example, rare earth catalysts (e.g., lutetium-based complexes) have shown high selectivity in polymerizing substituted 1,3-butadienes, which could be adapted for functionalization with trimethoxysilyl groups . Purity validation requires gas chromatography-mass spectrometry (GC-MS) for volatile byproducts, nuclear magnetic resonance (NMR) for structural confirmation, and elemental analysis to verify stoichiometry. Handling moisture-sensitive intermediates under inert atmospheres (e.g., nitrogen/argon) is critical to prevent hydrolysis .

Q. What precautions are necessary for safe storage and handling of this compound?

  • Methodological Answer : Store the compound in airtight, light-resistant containers under inert gas to prevent oxidation or moisture-induced degradation (trimethoxysilyl groups are prone to hydrolysis). Use anhydrous solvents (e.g., dried tetrahydrofuran) during reactions. Safety protocols from analogous silane compounds recommend using fume hoods, personal protective equipment (PPE), and monitoring for volatile organic compound (VOC) emissions using real-time sensors .

Advanced Research Questions

Q. How can density functional theory (DFT) or Hartree-Fock methods predict the electronic structure and reactivity of this compound?

  • Methodological Answer : Hybrid functionals (e.g., B3LYP) combining exact exchange and gradient corrections can model the compound’s electronic properties, such as HOMO-LUMO gaps and regioselectivity in Diels-Alder reactions . Basis sets like 6-31G(d) are suitable for geometry optimization. Conformational analysis (e.g., gauche vs. trans conformers) should be validated against experimental data from X-ray crystallography or rotational spectroscopy .

Q. What strategies optimize the polymerization of this compound using rare earth catalysts?

  • Methodological Answer : Catalyst design is critical: lanthanide complexes with bulky ligands (e.g., cyclopentadienyl) enhance stereocontrol and prevent chain termination. Reaction conditions (temperature, solvent polarity) must balance activity and selectivity. Post-polymerization functionalization (e.g., hydroxylation via BH₃/H₂O₂ treatment) can modify material properties, as demonstrated in related 3,4-poly(2-aryl-1,3-butadiene) systems .

Q. How can environmental release and health risks of this compound be assessed in laboratory settings?

  • Methodological Answer : Use the US EPA’s inhalation risk assessment framework:

  • Exposure Concentration (EC) : Quantify airborne levels via gas chromatography with flame ionization detection (GC-FID).
  • Inhalation Unit Risk (IUR) : Estimate using toxicity data from structurally similar compounds (e.g., 1,3-butadiene: 3×10⁻⁵ (µg/m³)⁻¹) .
  • Mitigation : Implement adsorption filters (activated charcoal) and monitor workplace air quality using GIS-based dispersion models to predict exposure hotspots .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues: Silylated 1,3-Butadiene Derivatives

TMOSB belongs to a family of silylated dienes with varying substituents. Key analogues include:

Compound Name Substituent Key Properties/Applications References
2-Trimethoxysilyl-1,3-butadiene -Si(OCH₃)₃ High reactivity in polymerization; hydrolytically sensitive
2-Triisopropoxysilyl-1,3-butadiene (TIPOSB) -Si(OCH(CH₃)₂)₃ Enhanced steric hindrance; slower polymerization kinetics
2-Trimethylsilyl-1,3-butadiene (TMSB) -Si(CH₃)₃ Hydrolytically stable; limited crosslinking utility
2-(Trimethylsilyl)methyl-1,3-butadiene (TMSMB) -CH₂-Si(CH₃)₃ Combines silyl and methylene groups; niche applications
1-Methoxy-3-(trimethylsiloxy)-1,3-butadiene -OCH₃ and -OSi(CH₃)₃ Dual functionalization; used in cyclization reactions

Key Findings :

  • Reactivity : The trimethoxysilyl group in TMOSB is more electrophilic than TIPOSB or TMSB due to electron-withdrawing methoxy substituents, accelerating reactions in polar media .
  • Hydrolytic Stability: TMSB is inert to moisture, whereas TMOSB undergoes hydrolysis to release methanol, requiring anhydrous handling .
  • Steric Effects : TIPOSB’s bulky isopropoxy groups hinder polymerization rates compared to TMOSB, favoring controlled polymer growth in specialized applications .

Non-Silylated Substituted 1,3-Butadienes

TMOSB is also compared to other substituted dienes in terms of cyclization behavior and toxicity:

Compound Name Substituent Cyclization Product Ratios (if applicable) Toxicity/Regulatory Notes References
1-Methoxy-1,3-butadiene -OCH₃ 10a:11a = 45:55 (NMR-determined) Not classified as carcinogenic
1-Acetoxy-1,3-butadiene -OAc 10g:11g = 42:58 Limited toxicity data
2-Methyl-1,3-butadiene (Isoprene) -CH₃ N/A Carcinogenic (EU Category 1A)
2,3-Dimethyl-1,3-butadiene -CH₃ at C2 and C3 Unsymmetrical cyclization products Used in rubber production

Key Findings :

  • Cyclization Behavior : Unsymmetrical dienes (e.g., 1-methoxy- or 1-acetoxy-substituted) yield mixtures of cyclized products, with ratios influenced by electronic and steric effects . TMOSB’s silyl group may similarly bias reaction pathways, though specific data are lacking.
  • Toxicity: Unlike carcinogenic 2-methyl-1,3-butadiene (isoprene), TMOSB’s hazards are primarily linked to methanol release during hydrolysis .

Fluorinated and Cyano-Substituted Analogues

Specialty dienes with electron-withdrawing groups exhibit distinct properties:

Compound Name Substituent Applications References
Hexafluoro-1,3-butadiene (C₄F₆) -F at all positions Semiconductor manufacturing; inert gas
Tetracyano-1,3-butadiene -CN groups Organic electronics; steric repulsion alters conformation

Key Findings :

  • Electronic Effects: Fluorination (C₄F₆) or cyano substitution drastically alters electronic properties, enabling use in electronics or photovoltaics. TMOSB’s trimethoxysilyl group offers intermediate polarity, bridging organic and inorganic matrices .

Data Tables

Table 1: Comparative Reactivity in Polymerization

Compound Polymerization Rate Crosslinking Efficiency Hydrolytic Stability
TMOSB High High Low
TIPOSB Moderate Moderate Moderate
TMSB Low Low High

Table 2: Cyclization Product Ratios (Selected Compounds)

Compound Product Ratio (Major:Minor) Conditions
1-Methoxy-1,3-butadiene 45:55 Cyclization reaction
1-Acetoxy-1,3-butadiene 42:58 Cyclization reaction

Properties

CAS No.

93830-52-5

Molecular Formula

C7H14O3Si

Molecular Weight

174.27 g/mol

IUPAC Name

buta-1,3-dien-2-yl(trimethoxy)silane

InChI

InChI=1S/C7H14O3Si/c1-6-7(2)11(8-3,9-4)10-5/h6H,1-2H2,3-5H3

InChI Key

HWCCZVRBWGLIGI-UHFFFAOYSA-N

Canonical SMILES

CO[Si](C(=C)C=C)(OC)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

4.1 ml of the tetrahydrofuran solution of magnesium 2-(1,3-butadienyl)chloride and 6 ml of dried tetrahydrofuran were charged into a reactor in the stream of argon. Subsequently, the reactor was cooled down to 0° C., followed by gentle dropping of 1.2 ml (8 mmols) of tetramethoxysilane. While the reaction temperature was kept at 0° C., the reaction was continued for 30 minutes. After completion of the reaction, the solvent was distilled off to obtain 2-(trimethoxy)silyl-1,3-butadiene (yield: 65%).
Quantity
1.2 mL
Type
reactant
Reaction Step One
[Compound]
Name
magnesium 2-(1,3-butadienyl)chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
6 mL
Type
reactant
Reaction Step Two
Quantity
4.1 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Four grams (41×1.5 mmols) of Zn powder and 15 ml of THF were added, under agitation, to 10 g (41 mmols) of the 1,4-dichloro-2-(trimethoxy)silyl-2-butene obtained by the above procedure. The mixed solution was heated and refluxed for 1 hour and then cooled down to room temperature, followed by adding 30 ml of dried pentane. The resulting ZnCl2 was removed by filtration and the solvent was distilled off under reduced pressure, followed by vacuum distillation to obtain 5.0 g of 2-(trimethoxy) silyl-1,3-butadiene.
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Name
1,4-dichloro-2-(trimethoxy)silyl-2-butene
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
1.5 mmol
Type
catalyst
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

A mixture of 8.7 g (46 mmols of crude product) of 2-(trichloro)silyl-1,3-butadiene and 10 ml of THF was cooled down to -10° C., into which was gently dropped a mixture of 8.3 ml (46×31.5 mmols) of CH3OH and 28.9 ml (46×3×1.5 mmols) of (C2H5)3N while agitating. Thereafter, the mixture was agitated at room temperature for further 30 minutes, followed by adding 30 ml of (C2H5)2O. The resulting (C2H5)3N.HCl was removed by filtration and the solvent was distilled off under reduced pressure, followed by vacuum distillation to obtain 6.1 g of 2-(trimethoxy)silyl-1,3-butadiene. Yield: 75%.
Quantity
8.7 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
8.3 mL
Type
reactant
Reaction Step Two
Quantity
28.9 mL
Type
catalyst
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Three

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